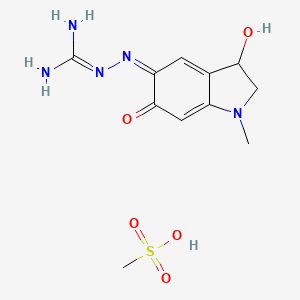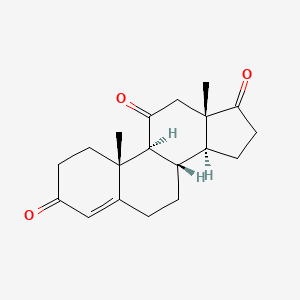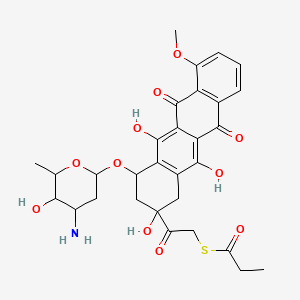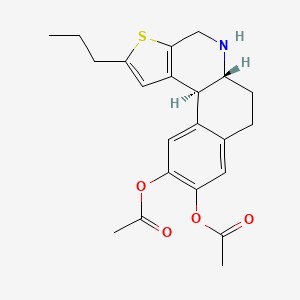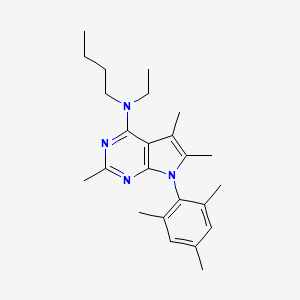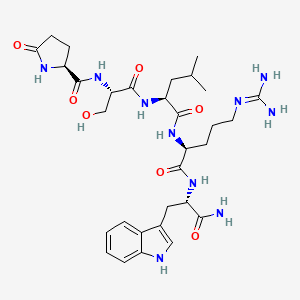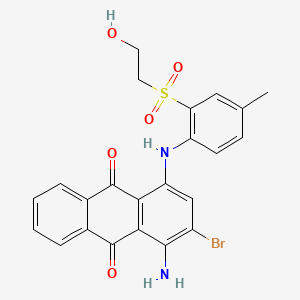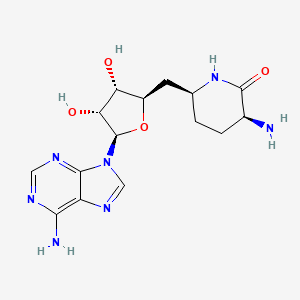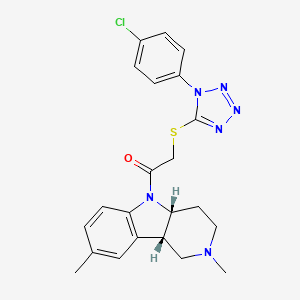
AG-205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG 205 is a small molecule known for its role as a ligand for the progesterone receptor membrane component 1 (Pgrmc1). It is chemically identified as cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone . This compound has garnered attention due to its ability to inhibit cell cycle progression and cell viability in cancer cell lines .
Scientific Research Applications
AG 205 has a wide range of scientific research applications, including:
Cancer Research: AG 205 has been shown to inhibit cell cycle progression and cell viability in various cancer cell lines, making it a potential candidate for cancer therapy.
Neuroprotection: AG 205 has been used to investigate the neuroprotective effects of certain compounds on stressed photoreceptors.
Steroidogenesis: AG 205 has been found to upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis, indicating its potential role in metabolic studies.
Endocrinology: AG 205 has been used to study the effects of blocking progesterone receptor membrane component 1 in various cell lines.
Preparation Methods
AG 205 can be synthesized through a series of chemical reactions involving the formation of the tetrazole ring and subsequent attachment of the chlorophenyl and pyridoindole groups. The synthetic route typically involves the following steps:
Formation of the Tetrazole Ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyridoindole Group: This involves the cyclization of an appropriate precursor to form the pyridoindole ring system.
Final Coupling: The final step involves coupling the tetrazole and pyridoindole intermediates under suitable conditions to form AG 205.
Chemical Reactions Analysis
AG 205 undergoes various chemical reactions, including:
Oxidation: AG 205 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in AG 205.
Substitution: The chlorophenyl group in AG 205 can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: AG 205 can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Mechanism of Action
AG 205 exerts its effects primarily by inhibiting the progesterone receptor membrane component 1 (Pgrmc1). This inhibition affects various cellular processes, including cell cycle progression and cell viability. AG 205 alters the spectroscopic properties of the Pgrmc1-heme complex and inhibits cancer cell viability and progression, particularly in Pgrmc1-expressing cells . Additionally, AG 205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis .
Comparison with Similar Compounds
AG 205 is unique in its ability to inhibit Pgrmc1 and its associated cellular processes. Similar compounds include:
Oteseconazole: An antifungal drug that also contains a tetrazole ring and inhibits cytochrome P450.
Quilseconazole: Another antifungal drug with a tetrazole ring, similar to AG 205 in its structural features.
Other Pgrmc1 Inhibitors: Compounds that inhibit Pgrmc1, though AG 205 is noted for its specific effects on cancer cell viability and steroidogenesis.
Properties
CAS No. |
1375078-57-1 |
|---|---|
Molecular Formula |
C22H23ClN6OS |
Molecular Weight |
455.0 g/mol |
IUPAC Name |
1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |
InChI Key |
GJNBAISSZRNGTM-UYAOXDASSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


